molecular formula C9H21N3 B1300845 Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine CAS No. 510764-57-5

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine

Cat. No.: B1300845
CAS No.: 510764-57-5
M. Wt: 171.28 g/mol
InChI Key: CWJPMGXDTZDMJF-UHFFFAOYSA-N
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Description

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine is a versatile organic compound with a unique structure that includes a tetrahydropyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine typically involves the reaction of dimethylamine with a suitable precursor that contains the tetrahydropyrimidine ring. One common method is the cyclocondensation of dimethylamine with a 1,3-diketone, followed by reduction to form the tetrahydropyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, N-oxides, and reduced amine derivatives .

Mechanism of Action

The mechanism by which Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound-receptor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine stands out due to its unique tetrahydropyrimidine ring structure, which imparts distinct chemical properties. Its ability to act as a versatile solvent and reagent in various chemical reactions makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

3-(1,3-diazinan-1-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)6-4-8-12-7-3-5-10-9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJPMGXDTZDMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353800
Record name Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-57-5
Record name Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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